Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide

Descripción general

Descripción

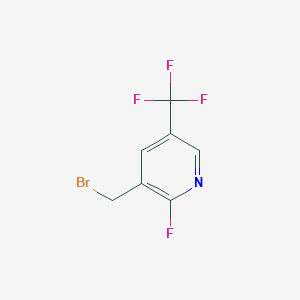

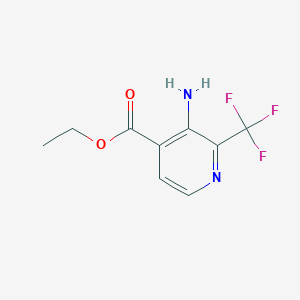

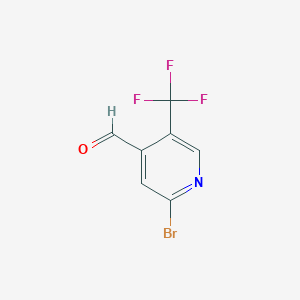

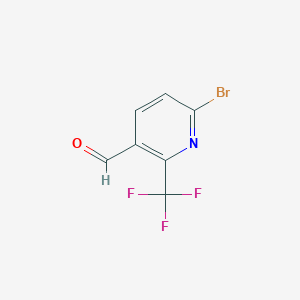

Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide (SAPF2F) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the naturally occurring amino acid alanine and is composed of two fluorine atoms attached to an aniline group. SAPF2F has been studied for its biochemical and physiological effects and has been used in a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Enzyme Research and Characterization

Protease Inhibition Studies

Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide has been used in the development and evaluation of protease inhibitors. Studies have synthesized analogs like MeO-Suc-Ala-Ala-Pro-boro-Phe-OH as potent inhibitors for serine proteases such as chymotrypsin and cathepsin G, with insights into their inhibition mechanisms and kinetics (Kettner & Shenvi, 1984).

Medical and Pharmacological Research

In the medical field, derivatives of this compound have been used to study the interaction of specific inhibitors with cellular models. For example, the interaction of potato-derived chymotrypsin inhibitor with C3H/10T1/2 cells was examined using substrates including Suc-Ala-Ala-Pro-Phe-MCA, revealing potential mechanisms in cancer suppression (Billings et al., 1991).

Biochemical Assays

This compound has been instrumental in developing assays like micellar electrokinetic chromatography (MEKC) for analyzing proteolytic activities, differentiating between enzymes like Pseudomonas aeruginosa elastase and human leukocyte elastase using substrates like Suc-Ala-Ala-Pro-Phe-NA (Viglio et al., 1999).

Direcciones Futuras

: Cellmano - Suc-AAPF-2,4-difluoroanilide : TG Peptide - Suc-AAPF-2,4-difluoroanilide : VWR - Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide : Biosynth - this compound : [ChemDirect - this compound](https://www.chemdirect.com/p/ChemD-5644-32730-50MG-1x50-Milligram-381164-12-1/suc-ala-ala-pro-phe-24-difluoroanilide-1x50-milligram-776085?utm

Mecanismo De Acción

Target of Action

The primary target of Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide is peptidyl prolyl cis/trans isomerases (PPIases) . These enzymes play a crucial role in protein folding by catalyzing the isomerization of proline imide bonds.

Mode of Action

This compound interacts with PPIases, influencing their ability to catalyze the isomerization of proline imide bonds . This interaction affects both the forward and backward isomerization processes .

Biochemical Pathways

The compound’s interaction with PPIases affects the protein folding process . By influencing the isomerization of proline imide bonds, it can alter the conformation of proteins and potentially impact various biochemical pathways that depend on these proteins .

Result of Action

The primary molecular effect of this compound’s action is the alteration of the isomerization state of proline imide bonds in proteins . This can lead to changes in protein conformation and function, with potential downstream effects on cellular processes.

Propiedades

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(2,4-difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35F2N5O7/c1-17(33-25(38)12-13-26(39)40)27(41)34-18(2)30(44)37-14-6-9-24(37)29(43)36-23(15-19-7-4-3-5-8-19)28(42)35-22-11-10-20(31)16-21(22)32/h3-5,7-8,10-11,16-18,23-24H,6,9,12-15H2,1-2H3,(H,33,38)(H,34,41)(H,35,42)(H,36,43)(H,39,40)/t17-,18-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYNHTYFOGEBHQ-MQQADFIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35F2N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.